molecular formula C19H18BrN5O2S2 B2422780 N-(4-bromophenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1216788-49-6

N-(4-bromophenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No. B2422780
CAS RN: 1216788-49-6
M. Wt: 492.41
InChI Key: ZCESDRXLUVTKAA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18BrN5O2S2 and its molecular weight is 492.41. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

  • Structural Elucidation and Antimicrobial Evaluation : A study explored the synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines and their antimicrobial activities. Some derivatives displayed mild activities, indicating potential applications in antimicrobial research (Gomha et al., 2018).

  • Synthesis of Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones : Another study focused on synthesizing new derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one, which showed significant antimicrobial activities against various microorganisms (Farghaly & Hassaneen, 2013).

  • Reaction of Pyridothiouracil with Hydrazonoyl Halides : This research synthesized new pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one derivatives, demonstrating their antimicrobial activities, which signifies their potential in developing antimicrobial agents (Shawali et al., 2006).

Antitumor Applications

  • Synthesis and Antitumor Activity of Pyrido Derivatives : A study reported the synthesis of pyrido[2,3-d]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines, revealing their potent antitumor activities against certain cancer cell lines, suggesting their application in cancer research (Fares et al., 2014).

  • Evaluation of Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives : This research synthesized novel thieno[3,2-d]pyrimidine derivatives, which displayed significant anticancer activity, comparable to the standard drug doxorubicin. This highlights their potential use in developing antitumor agents (Hafez & El-Gazzar, 2017).

  • Synthesis and Antitumor Activity of Benzo Derivatives : Another study focused on the synthesis of benzo[6″,7″]cyclohepta[1″,2″:4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, showing potent antitumor activity against liver and breast cancer cell lines (Edrees & Farghaly, 2017).

properties

IUPAC Name

N-(4-bromophenyl)-2-[[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN5O2S2/c1-11(2)9-24-17(27)16-14(7-8-28-16)25-18(24)22-23-19(25)29-10-15(26)21-13-5-3-12(20)4-6-13/h3-8,11H,9-10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCESDRXLUVTKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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